molecular formula C9H7NO3 B1293875 6-Nitro-1-indanone CAS No. 24623-24-3

6-Nitro-1-indanone

Cat. No.: B1293875
CAS No.: 24623-24-3
M. Wt: 177.16 g/mol
InChI Key: MLRACZPAMDFORH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Nitroindan-1-one plays a significant role in biochemical reactions, particularly in the synthesis of multifunctional indenes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in aldol-type reactions with the lithium salt of N,N-disubstituted acetamides, leading to the formation of (5-nitro-3-indenyl)acetamides . These interactions are crucial for the synthesis of bioactive compounds and other functional materials.

Cellular Effects

6-Nitroindan-1-one has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the central nervous system by interacting with indene-based ligands . These interactions can lead to changes in cellular activities, including alterations in gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of 6-Nitroindan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor in the synthesis of indene-based molecular modules, which can modulate biological activities . The compound’s ability to undergo nitration and subsequent reactions makes it a versatile intermediate in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Nitroindan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Nitroindan-1-one remains stable under specific conditions, allowing for prolonged experimental observations

Dosage Effects in Animal Models

The effects of 6-Nitroindan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on rodents have shown that varying the dosage of 6-Nitroindan-1-one can result in different physiological responses, including changes in metabolic and cellular functions . It is essential to determine the optimal dosage to minimize adverse effects.

Metabolic Pathways

6-Nitroindan-1-one is involved in several metabolic pathways, including phase I and phase II metabolic reactions. These pathways involve enzymes such as cytochrome P450, which catalyze the oxidation, reduction, and hydrolysis of the compound . The metabolic flux and levels of metabolites can be influenced by the presence of 6-Nitroindan-1-one, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-Nitroindan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

6-Nitroindan-1-one exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell

Preparation Methods

The preparation of 6-Nitro-1-indanone can be achieved through several synthetic routes. One common method involves the esterification of 3-nitroresorcinol with acetoacetic anhydride to obtain benzenediol acetate. This esterification product is then subjected to a ring-closing reaction using sodium carbonate and an alkali catalyst to generate this compound. The final product is purified through crystallization or solvent extraction . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Nitro-1-indanone participates in various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Nitro-1-indanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Nitro-1-indanone can be compared with other similar compounds, such as indane-1,3-dione and other nitro-substituted indanones. These compounds share structural similarities but differ in their chemical properties and applications. For instance:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

6-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRACZPAMDFORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179369
Record name 6-Nitroindan-1-one
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24623-24-3
Record name 6-Nitroindanone
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Synthesis routes and methods I

Procedure details

To a solution of 1-indanone (25.0 g, 189 mmol) in concentrated sulfuric acid (84 mL) at 0° C. was added a solution of potassium nitrate (8.33 g, 82.4 mmol) in sulfuric acid (40 mL) at a rate sufficient to maintain an internal temperature below 15° C. After the addition was complete, the reaction was allowed to stir at 0° C. for 1 hour. The reaction mixture was then poured into crushed ice and stirred vigorously for 30 minutes. The suspension was then filtered, air dried, and purified by liquid chromatography (50 ethyl acetate/toluene) to provide 18.90 g of the title compound. (56%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-indanone (30 g, 0.23 mol) in conc. H2SO4 (200 mL) was added a solution of KNO3 (34 g, 0.34 mol) in conc. H2SO4 (100 mL) at 0° C. The resulting mixture was stirred for 2 h, and then poured into ice-H2O (3 L). The mixture was extracted with EtOAc (3×500 mL). The combined organic layers were washed with brine (3×500 mL), dried (Na2SO4), filtered, concentrated and purified via column chromatography to afford 6-nitro-indan-1-one (25 g, 61% yield). 1H-NMR (300 MHz, DMSO-d6): □ 8.45 (d, J=8.4 Hz, 1H), 8.22 (s, 1H), 7.82 (d, J=8.4 Hz, 1H), 3.20 (t, J=6.0 Hz, 2H), 2.74 (t, J=6.0 Hz, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of 6-nitroindan-1-one in organic synthesis?

A1: 6-Nitroindan-1-one serves as a valuable precursor in the synthesis of more complex molecules. For instance, it can be selectively reduced to 6-aminoindan-1-one using palladium-catalyzed hydrogenation under mild conditions. [] This transformation is particularly useful as 6-aminoindan-1-one is a key intermediate in the synthesis of pharmaceutically relevant compounds.

Q2: Can you elaborate on the different synthetic routes available for transforming 6-nitroindan-1-one into amines?

A2: Two primary methods have been explored for converting 6-nitroindan-1-one to its corresponding amine:

  1. Direct Reduction: Palladium-catalyzed hydrogenation allows for the selective reduction of the nitro group to an amine, yielding 6-aminoindan-1-one. [] This method is preferred for its mild conditions and high selectivity.
  2. Reductive Amination: 6-Nitroindan-1-one can be directly converted to various substituted amines via a reductive amination process using azines. [] This approach provides a direct route to diverse amine derivatives, expanding the synthetic utility of 6-nitroindan-1-one.

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